1-(4-{[(1-Ethyl-pyrrolidin-2-ylmethyl)-pyridin-2-ylmethyl-amino]-methyl}-phenyl)-pyrrolidin-2-one
Description
This compound is a pyrrolidin-2-one derivative featuring a complex substitution pattern, including a pyridin-2-ylmethyl-amino group and a 1-ethyl-pyrrolidin-2-ylmethyl moiety attached to a para-substituted phenyl ring.
Properties
IUPAC Name |
1-[4-[[(1-ethylpyrrolidin-2-yl)methyl-(pyridin-2-ylmethyl)amino]methyl]phenyl]pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N4O/c1-2-27-15-5-8-23(27)19-26(18-21-7-3-4-14-25-21)17-20-10-12-22(13-11-20)28-16-6-9-24(28)29/h3-4,7,10-14,23H,2,5-6,8-9,15-19H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJCLZNYFZGJVQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCC1CN(CC2=CC=C(C=C2)N3CCCC3=O)CC4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-{[(1-Ethyl-pyrrolidin-2-ylmethyl)-pyridin-2-ylmethyl-amino]-methyl}-phenyl)-pyrrolidin-2-one, also known by its CAS number 883540-44-1, is a complex organic compound with potential pharmacological applications. This article reviews its biological activity, focusing on its antibacterial, antifungal, and neuropharmacological properties.
- Molecular Formula : C24H32N4O
- Molecular Weight : 392.55 g/mol
- CAS Number : 883540-44-1
Antibacterial and Antifungal Properties
Recent studies have highlighted the antibacterial and antifungal activities of pyrrolidine derivatives. In vitro tests have demonstrated that certain pyrrolidine compounds exhibit significant inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.0039 to 0.025 mg/mL, indicating strong antibacterial activity .
| Compound | MIC (mg/mL) | Bacterial Strain |
|---|---|---|
| Compound A | 0.0039 | S. aureus |
| Compound B | 0.025 | E. coli |
In a comparative study, it was found that the inclusion of halogen substituents in the structure enhanced bioactivity significantly, suggesting a structure-activity relationship that merits further investigation .
Neuropharmacological Activity
The compound has also been evaluated for its neuropharmacological potential. Research indicates that similar pyrrolidine derivatives can act as selective inhibitors of dopamine and norepinephrine transporters, which are crucial for neurotransmission in the mammalian system. This mechanism is particularly relevant in the context of developing treatments for conditions such as depression and cocaine addiction .
Case Study 1: Inhibition of Neurotransmitter Reuptake
A study involving analogs of this compound demonstrated selective inhibition of dopamine and norepinephrine reuptake without significant interaction with serotonin transporters. This selectivity is critical for minimizing side effects associated with broader-spectrum antidepressants .
Case Study 2: Antimicrobial Efficacy
In another investigation, various pyrrolidine derivatives were synthesized and tested against a panel of bacterial pathogens. The results indicated that compounds with specific substitutions on the pyrrolidine ring exhibited enhanced antimicrobial activity, supporting the hypothesis that structural modifications can lead to improved efficacy against resistant strains .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
1-((Phenylthio)(phenyl)methyl)pyrrolidin-2-one derivatives
- Structure : Contains a pyrrolidin-2-one core with thiomethyl and phenyl substituents.
- Synthesis: Prepared via iodine-catalyzed three-component domino reactions involving γ-butyrolactam, aromatic aldehydes, and thiophenols. Yields range from 50–85% under optimized conditions .
- Key Differences : Lacks the pyridine and ethyl-pyrrolidine substituents, resulting in lower molecular complexity.
1-Phenyl-2-(pyrrolidin-1-yl)pentan-1-one (α-PVP)
- Structure: A pyrrolidine-substituted cathinone derivative with a ketone group.
1-[4-(Chloromethyl)phenyl]pyrrolidin-2-one
- Structure : Pyrrolidin-2-one core with a chloromethylphenyl group.
- Applications : Serves as a precursor in organic synthesis; chloromethyl group enables further functionalization .
- Key Differences: Absence of amino-pyridine substituents limits its biological activity compared to the target compound.
1-(2-Hydroxy-3-{[(4-methylphenyl)methyl]amino}propyl)pyrrolidin-2-one
- Structure : Features a hydroxypropyl linker and a 4-methylphenyl group.
- Key Differences : Structural flexibility differs due to the hydroxypropyl chain, altering binding affinity compared to the rigid pyridine-containing target compound.
Physicochemical Properties
Q & A
Q. What experimental designs assess neuropharmacological effects in vivo?
- Methodological Answer: Adopt randomized block designs (split-plot for dose/time variables) to minimize bias . Combine behavioral assays (e.g., Morris water maze for cognitive effects) with neurochemical profiling (HPLC-MS for neurotransmitter levels). Include positive/negative controls and blinded scoring .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
